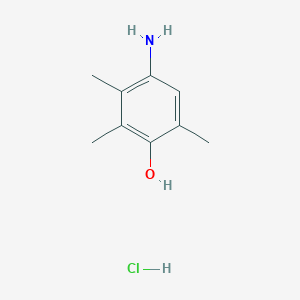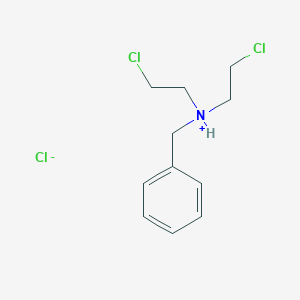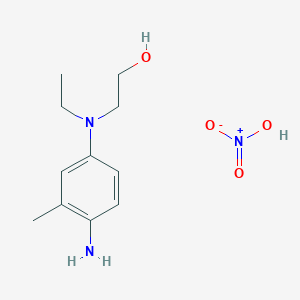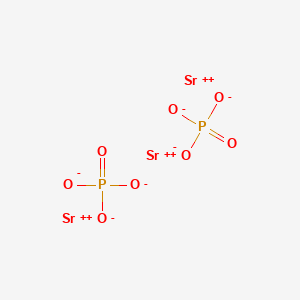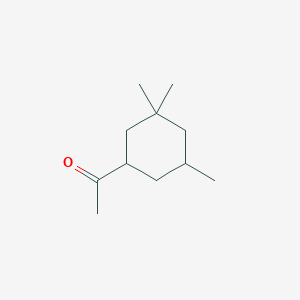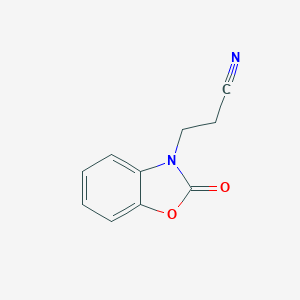
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized through various methods, including the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to the formation of benzoxazole derivatives with significant stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
X-ray diffraction (XRD) studies have revealed detailed insights into the crystalline and molecular structures of related benzoxazole compounds, highlighting the nonplanar Z-isomers and their π–π stacking interactions in crystalline states (Afonin et al., 2018).
Chemical Reactions and Properties
3-(Benzothiazol-2-yl)-3-oxopropanenitrile and its derivatives exhibit a range of reactivities, including the formation of hydrazones and their intramolecular cyclization into various heterocyclic derivatives, showcasing the compound's versatility in synthetic organic chemistry (Farag et al., 1996).
Physical Properties Analysis
The physical properties of benzoxazole derivatives, including melting points, solubility, and crystalline forms, can be characterized using various spectroscopic techniques and elemental analysis, providing a foundation for further chemical investigations and applications.
Chemical Properties Analysis
Vibrational spectroscopy and density functional theory (DFT) analysis offer deep insights into the structure of benzoxazole derivatives, including charge distributions and molecular dynamics. These studies highlight the compound's biological activity and the significance of weak interactions in its structural formation (Arslan et al., 2008).
Applications De Recherche Scientifique
-
Scientific Field: Pharmacology
- Application : Indole derivatives, which have a similar structure to the compound you mentioned, have been found to possess various biological activities .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Scientific Field: Neurology
- Application : A compound isolated from Selaginella pulvinata plant, which has a similar structure to the compound you mentioned, has shown potent inhibitory activity against neuroglioma cell proliferation .
- Methods of Application : The compound was applied to neuroglioma H4 cells and its effects were measured using various assays .
- Results : The compound significantly inhibited the proliferation of H4 cells, suppressed cell migration, increased cell cycle arrest, and induced apoptosis .
-
Scientific Field: Medicinal Chemistry
- Application : Benzofuran derivatives, which have a similar structure to the compound you mentioned, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results : Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
-
Scientific Field: Pharmacology
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results : The derivatives of 1, 3-diazole have shown significant biological activities .
-
Scientific Field: Medicinal Chemistry
- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which have a similar structure to the compound you mentioned, possess various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results : The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives have potential applications as drugs .
-
Scientific Field: Pharmacology
- Application : The compound “3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanenitrile”, which is similar to the compound you mentioned, is used in the manufacture of a medicament for the treatment of a disorder or condition mediated by KMO .
- Methods of Application : This compound is synthesized and then used in the manufacture of a medicament .
- Results : The invention is further directed to the use of this compound in the manufacture of a medicament for the treatment of a disorder or condition mediated by KMO .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKDMJWXRXNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384057 | |
| Record name | 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile | |
CAS RN |
13610-55-4 | |
| Record name | 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-3(2H)-benzoxazolepropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



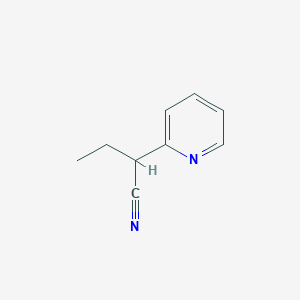
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
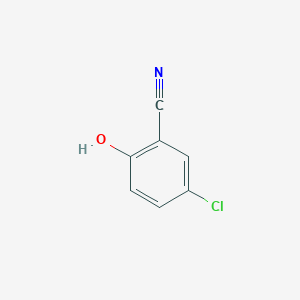
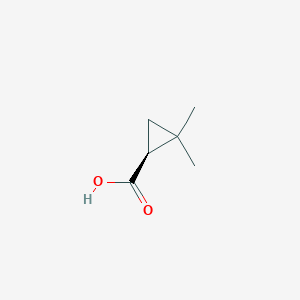
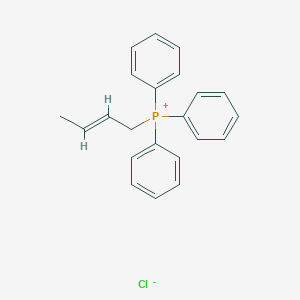
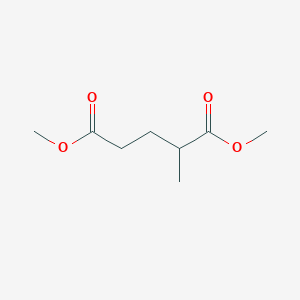
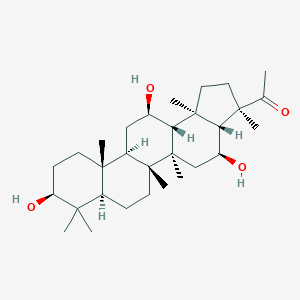
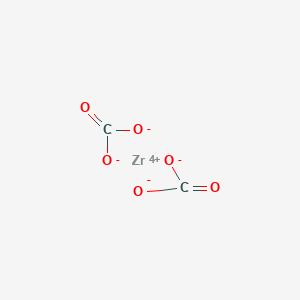
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
